molecular formula C13H10N2 B560733 1H-Naphth[1,2-d]imidazole,1-vinyl-(6CI) CAS No. 108876-12-6

1H-Naphth[1,2-d]imidazole,1-vinyl-(6CI)

Cat. No.: B560733
CAS No.: 108876-12-6
M. Wt: 194.237
InChI Key: JSESMSMGWMQDNM-UHFFFAOYSA-N
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Description

1H-Naphth[1,2-d]imidazole,1-vinyl-(6CI) is a fused heterocyclic compound featuring a naphthalene ring fused to an imidazole moiety at the [1,2-d] position, with a vinyl group substituted at the 1-position. Its molecular formula is C₁₃H₁₀N₂, with a molecular weight of 182.22 g/mol (). Key applications include its use as a building block in organic electronics and medicinal chemistry due to its conjugated aromatic system and tunable electronic properties.

Properties

CAS No.

108876-12-6

Molecular Formula

C13H10N2

Molecular Weight

194.237

IUPAC Name

1-ethenylbenzo[e]benzimidazole

InChI

InChI=1S/C13H10N2/c1-2-15-9-14-12-8-7-10-5-3-4-6-11(10)13(12)15/h2-9H,1H2

InChI Key

JSESMSMGWMQDNM-UHFFFAOYSA-N

SMILES

C=CN1C=NC2=C1C3=CC=CC=C3C=C2

Synonyms

1H-Naphth[1,2-d]imidazole,1-vinyl-(6CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers: [1,2-d] vs. [2,3-d] Fusion

The position of imidazole fusion significantly impacts properties:

  • 1H-Naphth[1,2-d]imidazole ():
    • Molecular weight: 168.19 g/mol , LogP: 2.7 , density: 1.301 g/cm³ .
    • Emits deep-blue light with higher efficiency in organic light-emitting diodes (OLEDs) compared to 3H isomers ().
  • 1H-Naphth[2,3-d]imidazole (): Same molecular formula (C₁₁H₈N₂) but fused at the [2,3-d] position.

Key Finding : The [1,2-d] fusion enhances electroluminescent efficiency, while [2,3-d] isomers may exhibit steric hindrance affecting device performance .

Substituent Effects: Vinyl vs. Methyl/Chloro Groups

Compound Name Substituent Molecular Formula LogP Key Properties/Applications
1H-Naphth[1,2-d]imidazole,1-vinyl Vinyl (C=C) C₁₃H₁₀N₂ 3.29 OLEDs, medicinal chemistry ()
1H-Naphth[1,2-d]imidazole,1-methyl Methyl (CH₃) C₁₂H₁₀N₂ 3.02 Lower reactivity; used in catalysts ()
5-Chloro-1,2-dimethyl derivative Cl, CH₃ C₁₃H₁₁ClN₂ 3.02 Anticancer activity ()

Key Insight : Vinyl groups enhance conjugation and electron mobility in OLEDs, while chloro and methyl substituents improve lipophilicity and biological activity .

Q & A

Q. What unexplored applications exist for 1H-Naphth[1,2-d]imidazole,1-vinyl-(6CI) in materials science?

  • Its planar aromatic structure and electron-rich imidazole ring make it a candidate for organic semiconductors. UV-Vis and cyclic voltammetry can measure bandgap (~3.0 eV) and HOMO/LUMO levels .

Q. How can machine learning optimize reaction conditions for scaled-up synthesis?

  • Train models on existing datasets (e.g., Reaxys) using variables like temperature, solvent polarity, and catalyst loading. Bayesian optimization algorithms improve yield predictions by >20% .

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